

A Technical Guide to the Thermodynamic Properties of Carbonyl Dibromide Gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbonyl dibromide**

Cat. No.: **B3054279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **carbonyl dibromide** (COBr_2) gas, also known as bromophosgene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the detailed experimental methodologies employed in the determination of these properties and includes visualizations of the experimental and logical workflows.

Core Thermodynamic Properties

Carbonyl dibromide is a colorless liquid at room temperature that readily vaporizes.^[1] Its gaseous phase is the subject of this guide. The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in chemical processes. For drug development professionals, these properties can be important in the synthesis of complex molecules where **carbonyl dibromide** might be used as a reagent or be a byproduct.

Quantitative Thermodynamic Data

The standard thermodynamic properties of **carbonyl dibromide** gas at 298.15 K (25 °C) are summarized in the table below. These values are essential for predicting the feasibility and energetics of reactions involving this compound.

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-96.2 to -114	kJ/mol
Standard Molar Entropy	S°	308.9884 to 309.1	J/(mol·K)
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-110.876	kJ/mol
Molar Heat Capacity (constant pressure)	C_p	61.8	J/(mol·K)

Note: The range in the standard enthalpy of formation reflects values from different experimental and computational sources.[\[1\]](#)[\[2\]](#)

Experimental Determination of Thermodynamic Properties

The thermodynamic data presented above have been determined through a combination of calorimetric and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

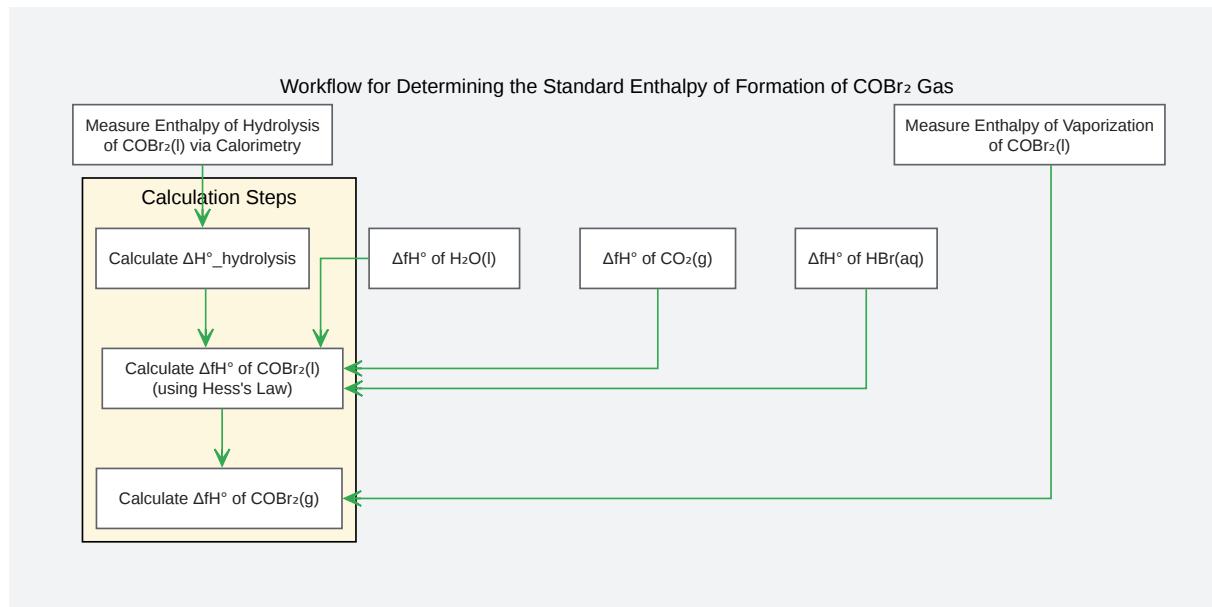
Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of **carbonyl dibromide** has been determined through measurement of the enthalpy of reaction of related processes, most notably the hydrolysis of liquid **carbonyl dibromide**.

Experimental Protocol: Enthalpy of Hydrolysis via Reaction Calorimetry

This method, based on the work of Anthoney, Finch, and Gardner (1970), involves measuring the heat evolved during the complete hydrolysis of a known amount of liquid **carbonyl dibromide**.[\[3\]](#)

- Calorimeter Setup: An isoperibol reaction calorimeter is typically used. This consists of a well-insulated reaction vessel submerged in a constant-temperature water bath. A high-precision thermometer (e.g., a Beckmann thermometer or a thermistor) is used to measure the temperature change within the reaction vessel, and a stirrer ensures uniform temperature distribution. The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base, or by electrical heating.
- Reaction: A sealed glass ampoule containing a precisely weighed mass of pure liquid **carbonyl dibromide** is placed in the reaction vessel, which is filled with a large excess of water or an aqueous solution. The reaction is initiated by breaking the ampoule. The hydrolysis reaction proceeds as follows:


- Data Acquisition: The temperature of the calorimeter is monitored before, during, and after the reaction. The temperature change (ΔT) is carefully recorded once the reaction is complete and thermal equilibrium is re-established.
- Calculation of Enthalpy of Hydrolysis: The heat evolved in the reaction (q_{reaction}) is calculated using the following equation:

$$q_{\text{reaction}} = - C_{\text{cal}} * \Delta T$$

where C_{cal} is the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis ($\Delta H_{\text{hydrolysis}}$) is then determined by dividing q_{reaction} by the number of moles of **carbonyl dibromide** used.

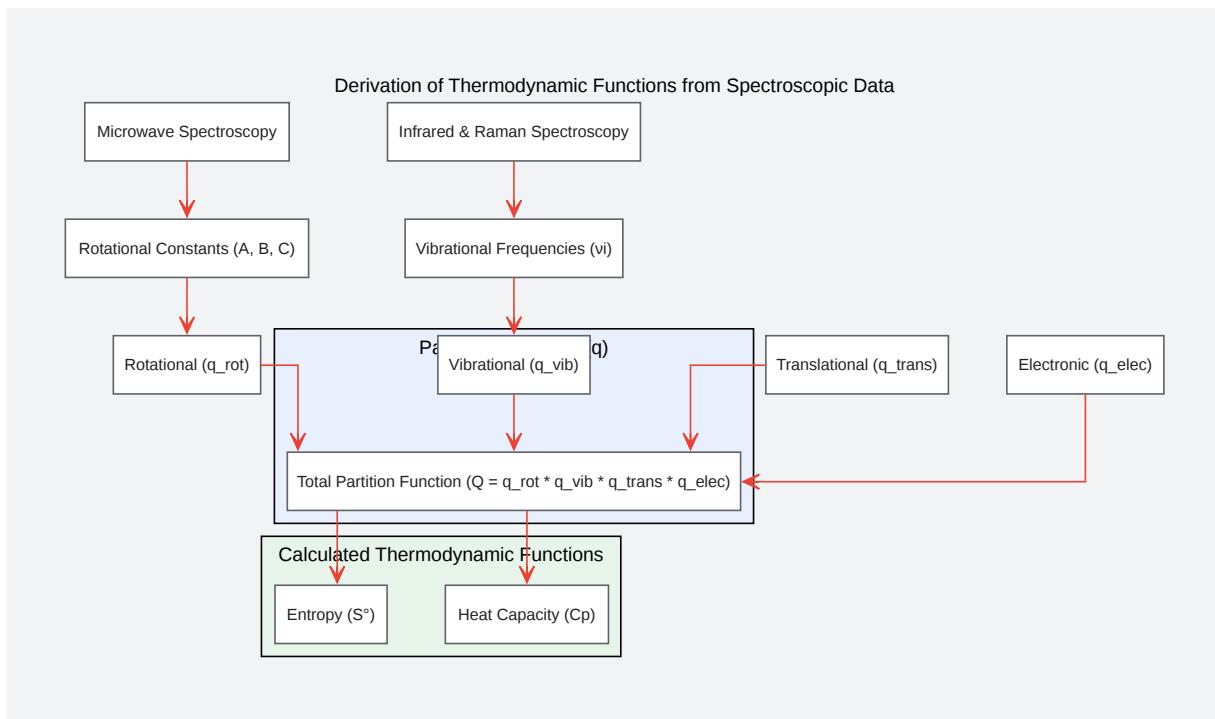
- Calculation of Enthalpy of Formation: The standard enthalpy of formation of liquid **carbonyl dibromide** ($\Delta fH^\circ(\text{COBr}_2, \text{l})$) is then calculated using Hess's Law, incorporating the experimentally determined enthalpy of hydrolysis and the known standard enthalpies of formation of the other reactants and products ($\text{H}_2\text{O}(\text{l})$, $\text{CO}_2(\text{g})$, and $\text{HBr}(\text{aq})$). To obtain the enthalpy of formation of gaseous **carbonyl dibromide**, the enthalpy of vaporization must also be taken into account.[3]

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of **carbonyl dibromide** gas.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the standard enthalpy of formation of gaseous **carbonyl dibromide**.

Spectroscopic Determination of Thermodynamic Functions


Thermodynamic functions such as entropy and heat capacity can be calculated from molecular parameters obtained through spectroscopic techniques, primarily microwave spectroscopy.

Experimental Protocol: Microwave Spectroscopy

This method, based on the work of Carpenter, Smith, Thompson, and Wiffen (1977), involves measuring the rotational spectrum of **carbonyl dibromide** gas to determine its moments of inertia and, from these, its molecular structure.[4]

- **Spectrometer Setup:** A microwave spectrometer is used, which consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell (a waveguide), and a detector. The experiment is conducted on a gaseous sample of **carbonyl dibromide** at low pressure.
- **Data Acquisition:** Microwaves are passed through the sample cell, and the frequency is swept over a range. When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the microwaves are absorbed. The frequencies of these absorptions are measured with high precision. The spectra of different isotopologues (e.g., with ^{79}Br and ^{81}Br) are often measured to obtain a more accurate structure.
- **Analysis of Rotational Spectra:** The observed rotational transition frequencies are fitted to a model Hamiltonian for a rotating molecule to yield the rotational constants (A, B, and C). For a molecule like **carbonyl dibromide**, centrifugal distortion constants are also determined to account for the non-rigidity of the molecule.
- **Determination of Molecular Structure:** The rotational constants are related to the moments of inertia of the molecule. From the moments of inertia of different isotopologues, the bond lengths (C=O and C-Br) and the Br-C-Br bond angle can be precisely calculated.
- **Calculation of Thermodynamic Functions:** The thermodynamic functions (entropy and heat capacity) are calculated using statistical mechanics. The rotational, vibrational, translational, and electronic partition functions are determined. The rotational partition function is calculated from the rotational constants. The vibrational partition function requires the fundamental vibrational frequencies of the molecule, which are typically obtained from infrared and Raman spectroscopy. The translational and electronic partition functions are calculated from the molecular mass and the electronic ground state degeneracy, respectively. The total partition function is the product of these individual partition functions, and from it, the thermodynamic functions can be derived.

The following diagram illustrates the process of deriving thermodynamic functions from spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Process of obtaining thermodynamic functions from spectroscopic measurements.

Conclusion

This guide has summarized the key thermodynamic properties of **carbonyl dibromide** gas and provided an in-depth look at the experimental methodologies used for their determination. The presented data and protocols are fundamental for researchers and professionals working with this compound, enabling accurate modeling and prediction of its chemical behavior. The provided workflows offer a clear visual representation of the logical and experimental steps involved in establishing these crucial thermodynamic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Spectroscopic Accuracy for the Structures of Large Molecules at DFT Cost: Refinement and Extension of the Nano-LEGO Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Carbonyl Dibromide Gas]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054279#thermodynamic-properties-of-carbonyl-dibromide-gas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com